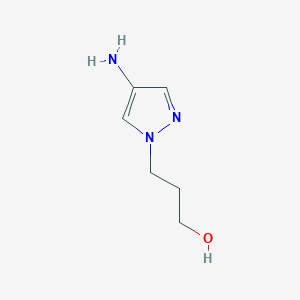
3-(4-amino-1H-pyrazol-1-yl)propan-1-ol
概要
説明
3-(4-amino-1H-pyrazol-1-yl)propan-1-ol is a chemical compound with the molecular formula C6H11N3O and a molecular weight of 141.17 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol typically involves the cyclocondensation of a hydrazino functional group with acetylacetone to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(4-amino-1H-pyrazol-1-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups to the pyrazole ring.
科学的研究の応用
3-(4-amino-1H-pyrazol-1-yl)propan-1-ol has several scientific research applications, including:
作用機序
The mechanism of action of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
Uniqueness
3-(4-amino-1H-pyrazol-1-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group attached to the pyrazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
生物活性
3-(4-amino-1H-pyrazol-1-yl)propan-1-ol, a compound featuring a pyrazole ring, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The compound is characterized by the presence of an amino group and a hydroxyl group, which enhance its biological interactions. The structural formula is as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding, enhancing binding affinity to target proteins. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
Therapeutic Applications
Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its capability to reduce pro-inflammatory cytokine production in cell models exposed to lipopolysaccharides (LPS) .
Anticancer Potential : The compound has also been evaluated for its anticancer activities. Studies have reported that derivatives of this pyrazole can inhibit the proliferation of various cancer cell lines, suggesting potential applications in cancer therapy .
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
A study conducted on BV-2 microglial cells demonstrated that this compound significantly reduced the production of nitric oxide (NO) and TNF-alpha in response to LPS stimulation. This suggests a promising role in neuroinflammatory conditions such as Alzheimer's disease .
Case Study 2: Anticancer Activity
In another study, derivatives of this compound were tested against HeLa cells. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 20 µM to 50 µM across different derivatives. This highlights the potential for developing new anticancer agents based on this scaffold .
Comparative Analysis with Related Compounds
To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison with Related Pyrazole Compounds
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 4-Aminoantipyrine | Lacks propanol chain; used mainly as an analgesic | Moderate anti-inflammatory |
| 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid | Contains carboxylic acid; alters solubility | Limited anti-inflammatory |
| 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)propanal | Different functional group; potential for oxidation | Variable activity |
特性
IUPAC Name |
3-(4-aminopyrazol-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYNEVYTYPHPBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














